

Hpk1-IN-13 chemical structure and properties

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Compound of Interest

Compound Name: Hpk1-IN-13

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In-Depth Technical Guide: Hpk1-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Hpk1-IN-13**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Information

Hpk1-IN-13, also referred to as compound 64 in patent literature, is a small molecule inhibitor of HPK1. Its fundamental chemical properties are summarized below.



Property	Value	Source
Molecular Formula	C25H24FN5O2	[1]
Molecular Weight	445.49 g/mol	[1]
CAS Number	2734168-30-8	[1]
Canonical SMILES	FC1=C(C2=CC3=C(NN=C3C4 =CC(OCC5N6CCN(C5)C)=C6 C=C4)C=N2)C(OC)=CC=C1	[2]
InChI Key	(Unavailable in current search results)	
Appearance	(Not specified in available data)	
Solubility	(Not specified in available data)	_

Biological Activity and Mechanism of Action

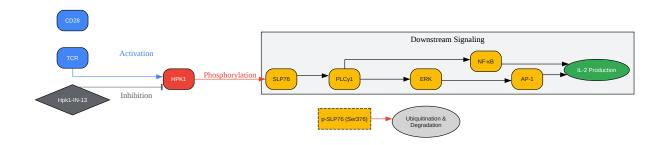
Hpk1-IN-13 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, **Hpk1-IN-13** can enhance T-cell activation, proliferation, and cytokine production, making it a promising candidate for cancer immunotherapy.

Unfortunately, specific quantitative data for **Hpk1-IN-13**'s biological activity, such as its half-maximal inhibitory concentration (IC_{50}) or binding affinity (Ki) against HPK1, are not publicly available in the reviewed literature. This information is likely contained within patent WO2021213317A1, where it is referenced as compound 64.[1][2][3][4]

The HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell activation cascade. The following diagram illustrates the canonical HPK1 signaling pathway and the proposed point of intervention for **Hpk1-IN-13**.





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Caption: HPK1 signaling cascade and the inhibitory action of Hpk1-IN-13.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity. A comprehensive kinase selectivity profile for **Hpk1-IN-13** is not available in the public domain. This data is essential for assessing its therapeutic potential and is likely detailed in patent WO2021213317A1.

Pharmacokinetic and Pharmacodynamic Properties

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Hpk1-IN-13**, as well as its pharmacodynamic profile, is not currently available in the reviewed literature.

Experimental Protocols

While specific experimental protocols for **Hpk1-IN-13** are not detailed in the available search results, this section provides generalized methodologies for key assays used in the evaluation of HPK1 inhibitors.

HPK1 Kinase Activity Assay (Biochemical Assay)



This assay is designed to measure the direct inhibitory effect of a compound on HPK1 enzymatic activity.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by HPK1. Inhibition of HPK1 by a compound results in a decreased fluorescent signal.

General Protocol:

- Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide containing the HPK1 phosphorylation motif), ATP, and a detection system (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).
- Procedure: a. A solution of Hpk1-IN-13 at various concentrations is pre-incubated with the
 HPK1 enzyme in a microplate. b. The kinase reaction is initiated by the addition of the
 substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled
 temperature. d. The reaction is stopped, and the detection reagents are added. e. After an
 incubation period, the TR-FRET signal is measured using a suitable plate reader.
- Data Analysis: The IC₅₀ value is determined by plotting the percentage of HPK1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

Cellular Assay for HPK1 Target Engagement

This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to the phosphorylation of SLP-76 by HPK1. The level of phosphorylated SLP-76 (pSLP-76) is then quantified. An effective HPK1 inhibitor will reduce the levels of pSLP-76.

General Protocol:

 Cell Culture: Jurkat cells or isolated primary human T-cells are cultured under standard conditions.



- Procedure: a. Cells are pre-incubated with various concentrations of Hpk1-IN-13. b. TCR signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli. c. After a defined stimulation period, the cells are lysed. d. The levels of pSLP-76 (at Ser376) and total SLP-76 are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
- Data Analysis: The EC₅₀ value (effective concentration) is determined by plotting the
 percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor
 concentration.

T-Cell Activation and Cytokine Production Assay

This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activation.

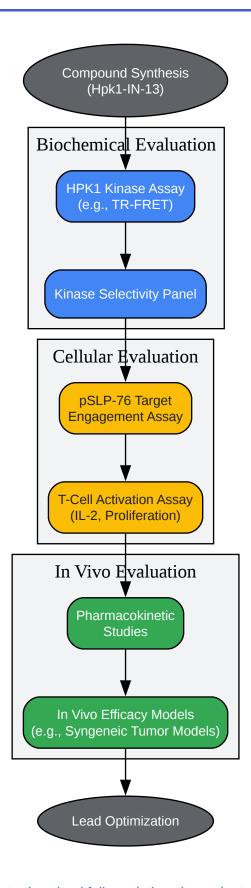
Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased proliferation and production of cytokines such as Interleukin-2 (IL-2).

General Protocol:

- Cell Culture: Primary human T-cells are isolated and cultured.
- Procedure: a. T-cells are treated with varying concentrations of Hpk1-IN-13. b. The cells are
 then stimulated with anti-CD3/CD28 antibodies. c. For proliferation assays, cell division can
 be measured using techniques like CFSE dilution by flow cytometry after a few days of
 culture. d. For cytokine production assays, the cell culture supernatant is collected after a
 defined period (e.g., 24-48 hours), and the concentration of cytokines like IL-2 is measured
 by ELISA or a multiplex bead-based assay.
- Data Analysis: The EC₅₀ for enhanced proliferation or cytokine production is determined from dose-response curves.

The following diagram illustrates a typical experimental workflow for evaluating an HPK1 inhibitor.





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Caption: A generalized experimental workflow for HPK1 inhibitor evaluation.



Conclusion

Hpk1-IN-13 is a promising potent inhibitor of HPK1, a critical negative regulator of T-cell signaling. While its detailed biological and pharmacological properties are not yet fully disclosed in the public domain, the available information suggests its potential as a valuable research tool and a starting point for the development of novel cancer immunotherapies. Further investigation, particularly the disclosure of data from patent WO2021213317A1, will be crucial for a complete understanding of its therapeutic potential.

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